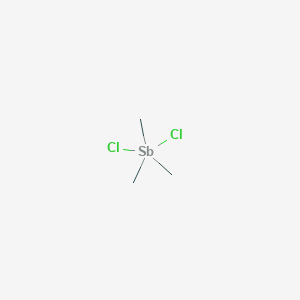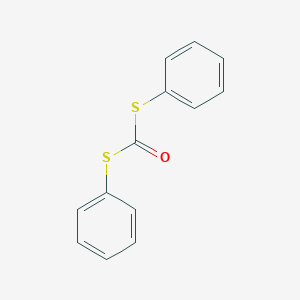
Gallium-67
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium-67 is a radioactive isotope of the element gallium, which is used in various scientific research applications. It has a half-life of approximately 78 hours and decays by emitting gamma radiation. Gallium-67 is synthesized using a cyclotron or a nuclear reactor, and it is commonly used in nuclear medicine for diagnostic imaging and cancer treatment.
Wirkmechanismus
Gallium-67 binds to certain proteins and enzymes in the body, which are overexpressed in cancer cells. This allows the gallium-67 to accumulate in the cancer cells, making them visible on imaging scans. The gamma radiation emitted by gallium-67 can also damage cancer cells, leading to their destruction.
Biochemische Und Physiologische Effekte
Gallium-67 has a low toxicity and is generally well-tolerated by the body. It is excreted mainly through the kidneys and the liver, and it does not accumulate significantly in the body. However, gallium-67 can cause some side effects, such as nausea, vomiting, and bone marrow suppression.
Vorteile Und Einschränkungen Für Laborexperimente
Gallium-67 is a useful tool for scientific research, particularly in the fields of cancer biology and nuclear medicine. It is relatively easy to synthesize and can be used to label a wide range of molecules, including antibodies, peptides, and small molecules. However, gallium-67 has some limitations, such as its short half-life and its relatively low energy gamma radiation.
Zukünftige Richtungen
There are several future directions for the use of gallium-67 in scientific research. One area of interest is the development of new gallium-67-labeled molecules for cancer imaging and therapy. Another area of interest is the use of gallium-67 in combination with other imaging modalities, such as PET and CT scans. Additionally, there is ongoing research into the use of gallium-67 for the imaging of other diseases, such as infections and inflammatory conditions.
Synthesemethoden
Gallium-67 is synthesized by bombarding a natural gallium target with neutrons in a nuclear reactor or by irradiating a germanium target with protons in a cyclotron. The resulting gallium-67 is then separated from the target material using chemical methods such as ion exchange chromatography or solvent extraction.
Wissenschaftliche Forschungsanwendungen
Gallium-67 is widely used in nuclear medicine for diagnostic imaging and cancer treatment. It is used to detect and localize various types of cancer, including lymphoma, lung cancer, and breast cancer. Gallium-67 scans are also used to monitor the effectiveness of cancer treatment and to detect the recurrence of cancer.
Eigenschaften
CAS-Nummer |
14119-09-6 |
|---|---|
Produktname |
Gallium-67 |
Molekularformel |
Ga |
Molekulargewicht |
66.9282 g/mol |
IUPAC-Name |
gallium-67 |
InChI |
InChI=1S/Ga/i1-3 |
InChI-Schlüssel |
GYHNNYVSQQEPJS-OIOBTWANSA-N |
Isomerische SMILES |
[67Ga] |
SMILES |
[Ga] |
Kanonische SMILES |
[Ga] |
Synonyme |
67Ga radioisotope Ga-67 radioisotope Gallium-67 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



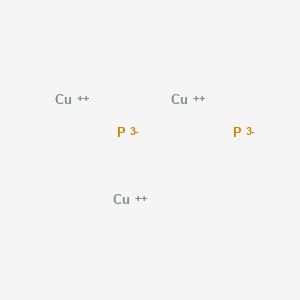
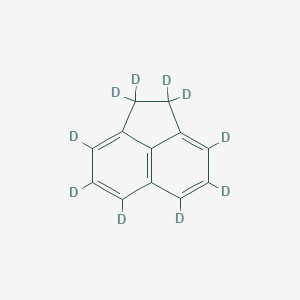
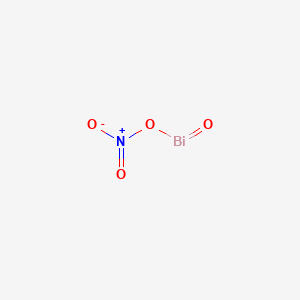
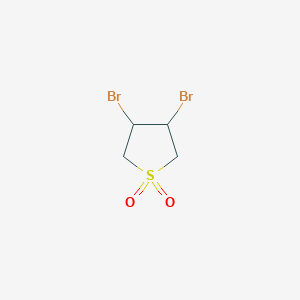
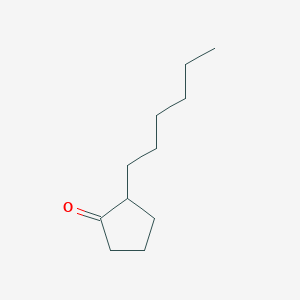
![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)
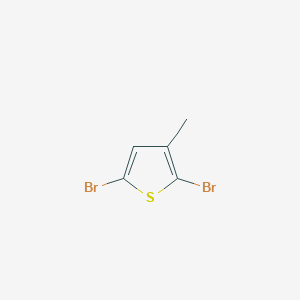
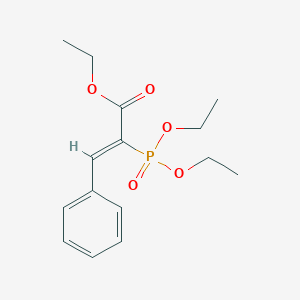
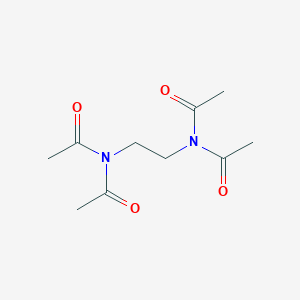
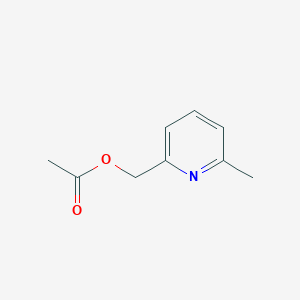
![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)
![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)
